(-)-3-Methoxy-17-methyl-10-oxomorphinan, also known as 3-methoxy-17-methylmorphinan-10-one, is a chemical compound classified within the morphinan class of alkaloids. Its molecular formula is with a molecular weight of approximately 299.38 g/mol. This compound is structurally related to opiates and has garnered interest in both medicinal chemistry and pharmacology due to its potential therapeutic applications.
This compound can be derived from various natural sources, particularly those related to opium poppy derivatives. It is often synthesized in laboratory settings for research and pharmaceutical purposes.
(-)-3-Methoxy-17-methyl-10-oxomorphinan falls under the category of alkaloids, specifically morphinans, which are known for their analgesic properties. It is structurally similar to other well-known opioids, which affects its biological activity.
The synthesis of (-)-3-Methoxy-17-methyl-10-oxomorphinan has been explored through various methods, primarily focusing on enantioselective synthesis techniques.
A notable synthetic route described involves:
The molecular structure of (-)-3-Methoxy-17-methyl-10-oxomorphinan can be represented as follows:
The structure features a morphinan backbone with specific functional groups that contribute to its biological activity .
(-)-3-Methoxy-17-methyl-10-oxomorphinan participates in various chemical reactions typical of morphinans:
The synthetic pathways often involve:
The mechanism of action for (-)-3-Methoxy-17-methyl-10-oxomorphinan is primarily linked to its interaction with opioid receptors in the central nervous system.
Research indicates that compounds within this class exhibit varying affinities for opioid receptors, influencing their potency and side effects .
Relevant data includes melting points and boiling points that are crucial for handling and application purposes .
(-)-3-Methoxy-17-methyl-10-oxomorphinan has several scientific uses:
This compound exemplifies the ongoing research into morphinans' therapeutic potentials while addressing concerns related to addiction and side effects associated with opioid use.
(-)-3-Methoxy-17-methyl-10-oxomorphinan represents a stereochemically defined morphinan derivative with systematic nomenclature reflecting its precise molecular architecture. The compound is formally named as (9α,13α,14α)-3-Methoxy-17-methylmorphinan-10-one, indicating the relative orientations of hydrogen atoms at the chiral centers (C9, C13, C14) and the positions of key functional groups: a methoxy substituent at C3, a methyl group on the nitrogen atom (N17), and a ketone at C10 [5] [7]. Its molecular formula is C₁₈H₂₃NO₂, corresponding to a molecular weight of 285.38 g/mol [5] [10].
The structural core consists of the morphinan tetracyclic ring system: phenanthrene fused with a piperidine ring. Critical stereochemical features include the trans ring junctions between B/C and C/D rings, which enforce a rigid conformational geometry. The compound exists as the enantiomer where the absolute configuration at C9, C13, and C14 is designated as (9R,13S,14S) under the Cahn-Ingold-Prelog rules, equivalent to the historical (9α,13α,14α) notation [7]. This stereochemistry differentiates it from its (+)-enantiomer and other diastereomers. Key spectral identifiers include a characteristic carbonyl stretch (~1715 cm⁻¹) in infrared spectroscopy and distinct chemical shifts in nuclear magnetic resonance (NMR) for the C10 ketone carbon (~198 ppm) and the methoxy protons (~3.72 ppm) [5].
Table 1: Nomenclature and Stereochemical Identifiers of (-)-3-Methoxy-17-methyl-10-oxomorphinan
Identifier Type | Specification |
---|---|
Systematic Name | (9α,13α,14α)-3-Methoxy-17-methylmorphinan-10-one |
CAS Registry Number | 57969-05-8 |
Empirical Formula | C₁₈H₂₃NO₂ |
Molecular Weight | 285.38 g/mol |
Canonical SMILES | COc1ccc2C(=O)[C@H]3[C@H]4CCCC[C@@]4(CCN3C)c2c1 |
InChI Key | UOCRGKKCNCIQCZ-KYJSFNMBSA-N |
Stereodescriptors | (9R,13S,14S) |
The exploration of (-)-3-Methoxy-17-methyl-10-oxomorphinan is intrinsically linked to mid-20th-century investigations into the structure-activity relationships of morphinan alkaloids. As a key structural analog of both dextromethorphan (a non-opioid antitussive) and levomethorphan (a potent opioid analgesic), this compound provided critical insights into the stereochemical dependence of pharmacological activity within the morphinan class [8]. Researchers recognized early that subtle stereochemical variations dramatically altered receptor interactions: the (-)-enantiomer series, including this ketone derivative, typically exhibited reduced affinity for μ-opioid receptors compared to their (+)-counterparts like levorphanol derivatives [8].
The compound emerged during systematic studies on dextromethorphan metabolism and synthesis, where it was identified both as a potential metabolic intermediate and a synthetic precursor. Its significance grew with the observation that oxidation of the C10 center in dextromethorphan (converting the alcohol to a ketone) substantially altered receptor binding profiles, effectively eliminating opioid activity while retaining affinity for other targets like NMDA receptors and sigma-1 sites [7] [8]. This functional group transformation, coupled with its defined stereochemistry, made it a valuable molecular probe for dissecting the contributions of the C10 center to the overall pharmacology of morphinan compounds. Patent literature from the 1980s-2000s reflects its role in designing novel analogs with modulated receptor selectivity profiles [6].
(-)-3-Methoxy-17-methyl-10-oxomorphinan serves as a pivotal synthetic intermediate, primarily in the production and quality control of dextromethorphan and its related compounds. Its strategic importance stems from two key attributes: its chemical reactivity (particularly the electrophilic C10 ketone) and its stereochemical homology with therapeutically significant morphinans [5] [10].
Synthetic Applications:
Table 2: Synthetic Pathways to (-)-3-Methoxy-17-methyl-10-oxomorphinan and Key Uses
Synthetic Role | Method/Application | Significance |
---|---|---|
Precursor to Dextromethorphan | Stereoselective reduction (NaBH₄/H₂O in MeOH) | High stereocontrol, industrial scalability |
Degradation Product/Impurity Standard | Oxidation of dextromethorphan (PCC/CH₂Cl₂) | Quality control reference material (USP/EP) |
Intermediate for Novel Analogs | Functionalization at C10 (e.g., Wittig reactions) | Synthesis of C10-alkyl/alkenyl derivatives for pharmacological screening |
Process Impurity Monitoring | Detection via HPLC (USP method) | Ensures ≤0.1% impurity levels in dextromethorphan APIs |
Analytical Significance: Pharmacopeial standards (e.g., USP Catalog No: 1181040) supply this compound as a chromatographic reference with stringent specifications (>98% purity, defined stereochemistry) [10]. Its detection and quantification in dextromethorphan batches are essential for regulatory compliance, as elevated levels indicate undesirable oxidative degradation during manufacturing or storage [5] [10]. Synthetic protocols emphasize minimizing residual solvents and isomeric impurities to meet these exacting standards [2] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0